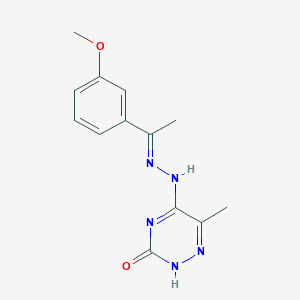
(E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes a triazinone core and a hydrazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the condensation of 3-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,2,4-triazin-3(2H)-one under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to improve the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted triazinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-5-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- (E)-5-(2-(1-(2-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- (E)-5-(2-(1-(3-ethoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
Uniqueness
The uniqueness of (E)-5-(2-(1-(3-methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one lies in its specific substitution pattern and the presence of the methoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H15N5O2 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
5-[(2E)-2-[1-(3-methoxyphenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C13H15N5O2/c1-8(10-5-4-6-11(7-10)20-3)15-17-12-9(2)16-18-13(19)14-12/h4-7H,1-3H3,(H2,14,17,18,19)/b15-8+ |
Clave InChI |
FRFIJUPTMJOMBB-OVCLIPMQSA-N |
SMILES isomérico |
CC1=NNC(=O)N=C1N/N=C(\C)/C2=CC(=CC=C2)OC |
SMILES canónico |
CC1=NNC(=O)N=C1NN=C(C)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
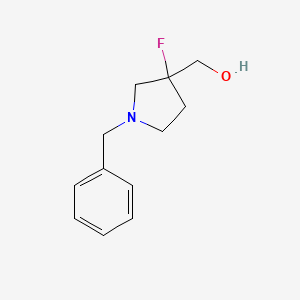


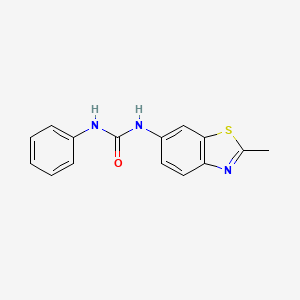
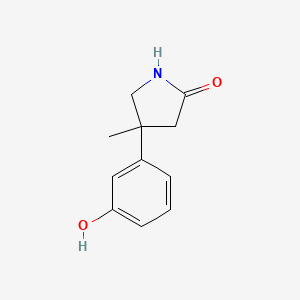

![2-[(6-bromonaphthalen-2-yl)oxy]-N'-[(1E)-2-methylpropylidene]acetohydrazide](/img/structure/B14870782.png)
![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
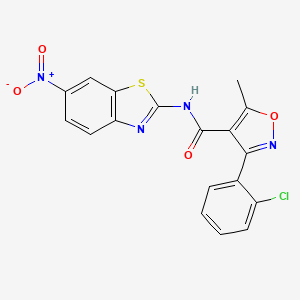
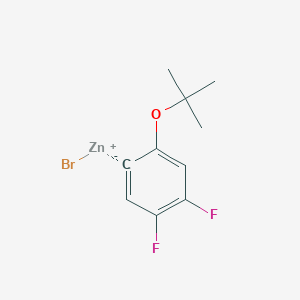
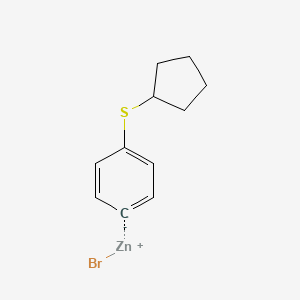

![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
